molecular formula C16H20N2O2 B13468124 3-(1-Boc-3-pyrrolidinyl)benzonitrile

3-(1-Boc-3-pyrrolidinyl)benzonitrile

Cat. No.: B13468124
M. Wt: 272.34 g/mol
InChI Key: PPZZKUDXXUIKTH-UHFFFAOYSA-N
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Description

3-(1-Boc-3-pyrrolidinyl)benzonitrile: is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Boc-3-pyrrolidinyl)benzonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Benzonitrile Moiety: The benzonitrile group is introduced through a nucleophilic substitution reaction, where a suitable benzonitrile derivative reacts with the protected pyrrolidine intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: 3-(1-Boc-3-pyrrolidinyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its structural features make it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting various biological pathways.

Industry: The compound finds applications in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a useful intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Boc-3-pyrrolidinyl)benzonitrile depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then engage in various biochemical interactions.

Comparison with Similar Compounds

    3-(1-Boc-4-pyrrolidinyl)benzonitrile: Similar structure but with a different substitution pattern on the pyrrolidine ring.

    3-(1-Boc-2-pyrrolidinyl)benzonitrile: Another isomer with a different position of the Boc group.

Uniqueness: 3-(1-Boc-3-pyrrolidinyl)benzonitrile is unique due to the specific positioning of the Boc group and the benzonitrile moiety, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-8-7-14(11-18)13-6-4-5-12(9-13)10-17/h4-6,9,14H,7-8,11H2,1-3H3

InChI Key

PPZZKUDXXUIKTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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